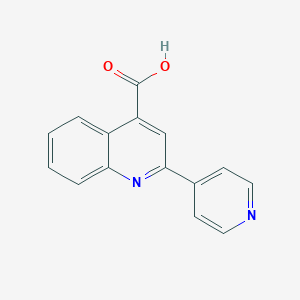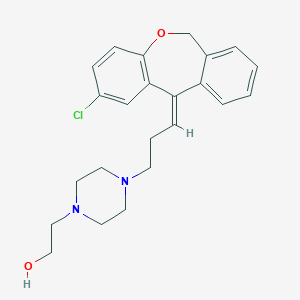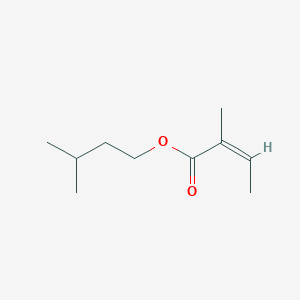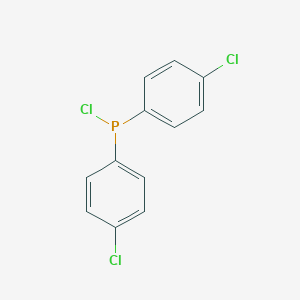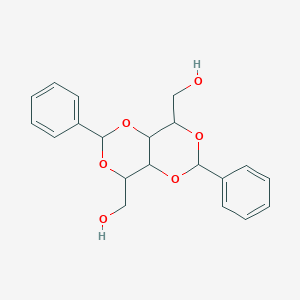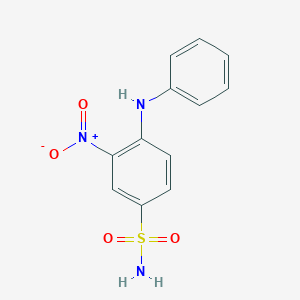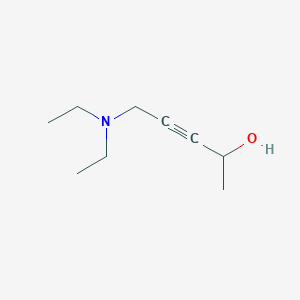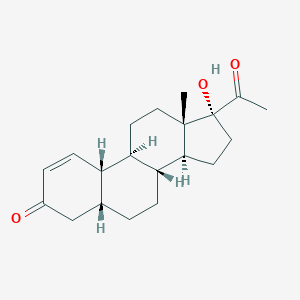
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Nandrolone, and it is structurally similar to testosterone, the primary male sex hormone. Nandrolone has been shown to have a variety of effects on the body, including increasing muscle mass and strength, improving bone density, and reducing inflammation.
Mécanisme D'action
Nandrolone works by binding to androgen receptors in the body, which are found in a variety of tissues, including muscle, bone, and the central nervous system. Once bound to these receptors, Nandrolone stimulates the production of proteins that are involved in muscle growth and repair, leading to an increase in muscle mass and strength.
Effets Biochimiques Et Physiologiques
Nandrolone has a variety of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which is essential for muscle growth and repair. It also increases the production of red blood cells, which can improve oxygen delivery to the muscles and other tissues. In addition, Nandrolone has been shown to have anti-inflammatory effects, which can reduce pain and swelling in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nandrolone in lab experiments is that it has been extensively studied and its effects are well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using Nandrolone in lab experiments. For example, its effects can be dose-dependent, which means that the results of experiments can vary depending on the dosage used. In addition, Nandrolone can have a variety of side effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on Nandrolone. One area of interest is its potential use in treating medical conditions such as osteoporosis and anemia. Another area of interest is its potential use in improving athletic performance, although this is a controversial topic. Additionally, there is ongoing research into the mechanisms of action of Nandrolone, which could lead to the development of new drugs that are more effective and have fewer side effects. Overall, Nandrolone is a promising compound that has the potential to be used in a variety of scientific research applications.
Méthodes De Synthèse
Nandrolone can be synthesized from testosterone through a process known as dehydrogenation. This involves removing a hydrogen atom from the 19th carbon position of the testosterone molecule, which results in the formation of Nandrolone.
Applications De Recherche Scientifique
Nandrolone has been widely used in scientific research to study its effects on the body. It has been shown to have a variety of beneficial effects, including increasing muscle mass and strength, improving bone density, and reducing inflammation. It has also been studied for its potential use in treating a variety of medical conditions, including osteoporosis, anemia, and wasting syndrome.
Propriétés
Numéro CAS |
15019-23-5 |
|---|---|
Nom du produit |
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- |
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(5R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h4,6,13,15-18,23H,3,5,7-11H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |
Clé InChI |
VTRSPTCAMHSWBH-UIUSIFNCSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3C=CC(=O)C4)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
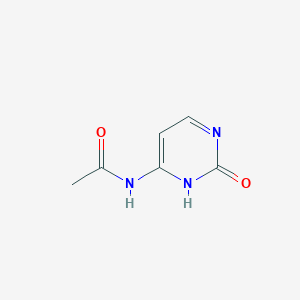

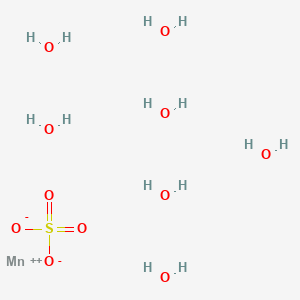
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
